4-(Cyclopropylmethyl)-2-methoxyphenol
Description
Properties
IUPAC Name |
4-(cyclopropylmethyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11-7-9(4-5-10(11)12)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZICCZPOUAYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol and cyclopropylmethyl bromide.
Alkylation: Phenol undergoes alkylation with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Methoxylation: The resulting intermediate is then subjected to methoxylation using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding cyclopropylmethyl-2-methoxycyclohexanol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Synthesis
Intermediate for Betaxolol Production
4-(Cyclopropylmethyl)-2-methoxyphenol is primarily recognized as an important intermediate in the synthesis of betaxolol, a selective beta-adrenergic antagonist used for treating hypertension and glaucoma. The synthesis process involves several steps, including:
- Starting Materials : The synthesis typically begins with para-chlorophenol and involves reactions such as Grignard reactions and etherification.
- Yield and Efficiency : A notable synthetic route described yields 92.2% of the desired product with high purity (99.5% as determined by gas chromatography) .
Biological Applications
Buffering Agent in Cell Cultures
The compound is utilized as a non-ionic organic buffering agent in biological systems, particularly in cell cultures with a pH range of 6 to 8.5. This application is critical for maintaining optimal conditions for cellular processes during experiments .
Case Study: Synthesis and Characterization
A significant study highlighted the synthesis of various phenolic compounds, including derivatives of methoxyphenols, which showed promising biological activities. The methodology involved detailed characterization techniques such as FTIR, GC-MS, and NMR spectroscopy to confirm structural integrity and purity .
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted on related compounds to predict their interactions with biological targets, which could be extrapolated to understand the potential mechanisms of action for this compound in therapeutic contexts . These studies suggest that such compounds may interact effectively with key proteins involved in disease pathways.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the cyclopropylmethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The chloropropyl derivative exhibits higher LogP (3.1) than eugenol (2.3) due to the chlorine atom’s hydrophobic nature . The cyclopropylmethyl group likely increases LogP compared to eugenol but less than chloropropyl due to the absence of a halogen.
Antimicrobial Activity
- Chloropropyl Derivative: The addition of a chlorine atom to eugenol derivatives significantly enhances antimicrobial activity by increasing membrane permeability via lipophilicity .
Analgesic Activity
Enzyme Inhibition
- Epoxide Derivatives: Eugenol-derived alkoxy alcohols (e.g., 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol) show acetylcholinesterase inhibition (KI = 90.10–379.57 nM), attributed to hydrogen bonding with the enzyme’s active site .
Research Findings and Implications
- Halogenation vs. Alkylation : Chlorine substitution enhances lipophilicity and antimicrobial activity, while cyclopropyl groups may balance lipophilicity and metabolic stability .
- Pharmacological Potential: The cyclopropylmethyl derivative’s predicted LogP (~2.8) positions it as a candidate for CNS-targeting drugs, where moderate lipophilicity is critical for blood-brain barrier penetration.
- Safety Considerations: Phenolic compounds require careful handling due to irritancy (e.g., SDS guidelines for 4-[2-(cyclopropylmethoxy)ethyl]phenol emphasize protective equipment and ventilation) .
Biological Activity
4-(Cyclopropylmethyl)-2-methoxyphenol, also known by its CAS number 479484-75-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological effects, including its mechanism of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O2. Its structure features a methoxy group (-OCH₃) and a cyclopropylmethyl substituent attached to a phenolic ring. The presence of the cyclopropyl group is significant as it can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Cyclopropylmethyl Group : This may be achieved through cyclopropanation reactions involving suitable precursors.
- Methoxylation : The introduction of the methoxy group can be performed via methylation of 2-hydroxy-4-cyclopropylmethylphenol using methyl iodide in the presence of a base.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress in biological systems. This is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies have indicated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness varies depending on the concentration and type of microorganism tested.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced production of inflammatory mediators.
- Receptor Modulation : It may also interact with various receptors, influencing signal transduction pathways related to pain and inflammation.
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Study | Demonstrated significant reduction in reactive oxygen species (ROS) levels in vitro. |
| Anti-inflammatory Study | Showed decreased levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. |
| Antimicrobial Study | Exhibited inhibitory effects on Staphylococcus aureus and Candida albicans at concentrations above 50 µg/mL. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(Cyclopropylmethyl)-2-methoxyphenol, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution of a methoxyphenol precursor with cyclopropylmethyl bromide under alkaline conditions. For example, using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) as a base in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at reflux temperatures (60–80°C) . Purification via column chromatography or recrystallization ensures high purity. Reaction optimization may include varying solvent systems, temperature gradients, and stoichiometric ratios of reagents to maximize yield.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodology :
- NMR : The aromatic protons of the methoxyphenol ring appear as distinct signals in the δ 6.5–7.5 ppm range. The cyclopropylmethyl group’s protons show characteristic splitting patterns (e.g., δ 0.5–1.5 ppm for cyclopropyl CH₂ and CH groups) .
- MS : Electrospray ionization (ESI) or electron impact (EI) mass spectrometry confirms the molecular ion peak (e.g., m/z 192 [M+H]⁺) and fragmentation patterns consistent with the cyclopropylmethyl substituent .
- Purity is validated via HPLC (≥95% area under the curve) and absence of extraneous peaks in spectra.
Q. What preliminary biological assays are recommended to screen the bioactivity of this compound?
- Methodology : Initial screens should include:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition using Ellman’s spectrophotometric method, comparing IC₅₀ values to reference inhibitors like galantamine .
- Antioxidant activity : DPPH radical scavenging assay to quantify free radical neutralization capacity .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the role of the cyclopropylmethyl substituent in pharmacokinetics and target interactions?
- Methodology :
- Comparative SAR studies : Synthesize analogs with substituents like ethyl, isopropyl, or phenyl groups instead of cyclopropylmethyl. Assess solubility (logP), metabolic stability (microsomal assays), and binding affinity (SPR or ITC) .
- Computational modeling : Molecular dynamics simulations to evaluate steric and electronic effects of the cyclopropylmethyl group on target binding (e.g., AChE active site) .
- Pharmacokinetic profiling : In vitro ADME assays (Caco-2 permeability, CYP450 inhibition) and in vivo rodent studies to measure bioavailability and half-life .
Q. What strategies resolve contradictions in bioactivity data across studies involving this compound derivatives?
- Methodology :
- Assay standardization : Control variables like pH, temperature, and enzyme source (e.g., human vs. electric eel AChE in Ellman’s assay) .
- Purity validation : Ensure compounds are ≥95% pure via HPLC and NMR. Impurities (e.g., residual solvents) may artifactually modulate activity .
- Structural confirmation : Re-synthesize disputed compounds and cross-validate spectral data to rule out isomerization or degradation .
Q. How can computational methods predict biological interactions, and how should experimental validation be structured?
- Methodology :
- Molecular docking : Use tools like AutoDock Vina to model interactions with targets (e.g., AChE or bacterial efflux pumps). Prioritize binding poses with favorable ΔG values (< -8 kcal/mol) .
- QSAR modeling : Train models on analogs’ physicochemical descriptors (logP, polar surface area) and bioactivity data to predict IC₅₀ or MIC values .
- Experimental validation : Test top-scoring virtual hits in dose-response assays. For example, validate predicted AChE inhibitors using Ellman’s method with donepezil as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
